Leaving Group pKa: Tosylate vs. Mesylate – Quantifying Superior Reactivity
The sulfonate leaving group of the target compound (tosylate) has a conjugate acid pKa of -0.43, compared to -1.54 for the mesylate analog [1]. A higher pKa indicates a weaker conjugate base and thus a better leaving group, resulting in accelerated SN2 reaction rates. This translates to empirically measured rate ratios (k_tosylate / k_mesylate) of 0.8 to 2.1 depending on solvent conditions, confirming a tangible kinetic advantage for tosylate-based electrophiles over mesylate counterparts in aqueous and mixed-solvent systems [2].
| Evidence Dimension | Leaving group ability (pKa of conjugate acid HX; higher pKa = better leaving group) |
|---|---|
| Target Compound Data | pKa (tosylate) = -0.43 |
| Comparator Or Baseline | pKa (mesylate) = -1.54 |
| Quantified Difference | ΔpKa = 1.11; Rate ratio (tosylate/mesylate) 0.8–2.1 |
| Conditions | Aqueous and ethanol–water mixtures at 25 °C; secondary alkyl sulfonates (class-level) |
Why This Matters
Procurement of the tosylate guarantees a more reactive electrophile than the mesylate, enabling faster reactions or complete conversion under milder conditions, which reduces side products in pharmaceutical intermediate synthesis.
- [1] Table 4. Disappearance Quantum Yields, pKa's, and Rates of Release for Different Leaving Groups. PMC Article PMC3557858. View Source
- [2] Bentley, T. W.; Bowen, C. T. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. J. Chem. Soc., Perkin Trans. 2, 1978, 557-562. View Source
